Isoxazol-5-ylmethanamin

Übersicht

Beschreibung

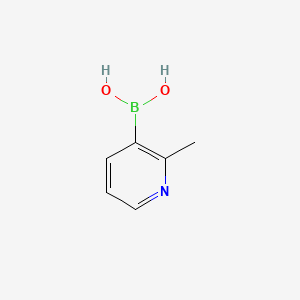

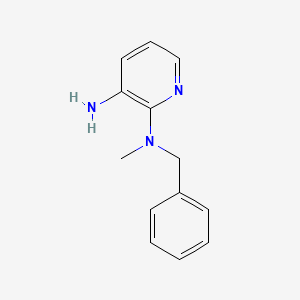

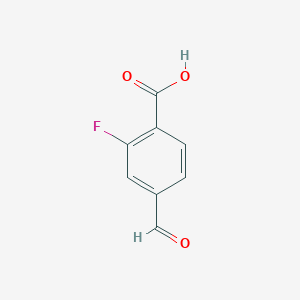

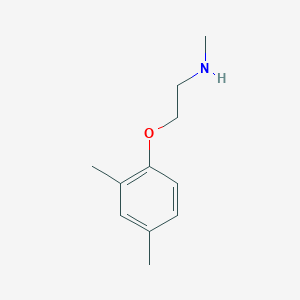

Isoxazol-5-ylmethanamine is an organic compound belonging to the class of isoxazoles. It is an aromatic heterocyclic compound with a five-membered ring structure containing two nitrogen atoms. Isoxazol-5-ylmethanamine is an important intermediate in the synthesis of many biologically active compounds, such as antibiotics, hormones, and anti-inflammatory drugs. It is also used in the synthesis of dyes and pigments, as well as in the manufacture of polymers.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Isoxazole besitzen verschiedene Arten von biologischer Aktivität: antimikrobiell, antiviral, antitumor, entzündungshemmend, immunmodulatorisch, antikonvulsiv, antidiabetisch usw . Daher sind sie in den letzten Jahrzehnten Gegenstand der Forschung in der medizinischen Chemie gewesen .

Arzneimittelforschung

Isoxazol ist eine fünfgliedrige heterocyclische Einheit, die häufig in vielen im Handel erhältlichen Arzneimitteln vorkommt . Funktionalisierte Isoxazol-Gerüste zeigen verschiedene biologische Aktivitäten wie Antikrebs, als potenzielle HDAC-Inhibitoren, Antioxidans, antibakterielle und antimikrobielle Aktivität .

Synthetische Chemie

Das Vorhandensein der labilen N–O-Bindung im Isoxazolring, die zur Spaltung fähig ist, ermöglicht es, durch eine Reihe von Umwandlungen verschiedene 1,3-bifunktionelle Derivate von Carbonylverbindungen zu erhalten . Dies macht Isoxazole besonders synthetisch nützlich .

Organische Synthese

Unter den verschiedenen Reaktionen, die zur Bildung des Isoxazolrings führen, lassen sich zwei Hauptreaktionen unterscheiden: die 1,3-dipolare Cycloaddition von Nitriloxiden an ungesättigte Verbindungen und die Kondensation von Hydroxylamin mit β-Diketonen oder deren synthetischen Äquivalenten .

Umweltfreundliche Synthesestrategien

In Anbetracht der enormen Bedeutung von Isoxazolen ist es immer unerlässlich, neue umweltfreundliche Synthesestrategien zu entwickeln . Die meisten Syntheseverfahren verwenden Cu (I) oder Ru (II) als Katalysatoren für die (3 + 2) Cycloadditionsreaktion . Die besonderen Nachteile, die mit metallkatalysierten Reaktionen verbunden sind, sind jedoch hohe Kosten, geringe Häufigkeit, Toxizität, eine erhebliche Abfallerzeugung und die Schwierigkeit, sie aus den Reaktionsgemischen zu trennen . Daher ist es immer unerlässlich, alternative metallfreie Syntheserouten zu entwickeln .

Synthese von Alkylidenisoxazol-5-(4H)-on

Mansour und Mitarbeiter untersuchten die oxidative Umwandlung von Oximen in 3-Aryl-Isoxazole . Ungesättigte Oxime, die mit Oxidationsmitteln wie Mangandioxid, Kupferchlorid und Acetonitril unter Rückfluss behandelt wurden, ergaben eine Verbindung mit einer Ausbeute von 50% .

Wirkmechanismus

Target of Action

Isoxazol-5-ylmethanamine is a member of the isoxazole family, a class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities . .

Mode of Action

It is known that many isoxazoles possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc

Biochemical Pathways

The presence of the labile n–o bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This suggests that Isoxazol-5-ylmethanamine may interact with multiple biochemical pathways.

Result of Action

It is known that many isoxazoles possess different types of biological activity . This suggests that Isoxazol-5-ylmethanamine may have a range of molecular and cellular effects, depending on its specific targets and mode of action.

Action Environment

It is known that the reaction of substituted ketonitriles with hydroxylamine can lead to the formation of 3- and/or 5-aminoisoxazoles . This suggests that the synthesis and stability of Isoxazol-5-ylmethanamine may be influenced by environmental conditions.

Safety and Hazards

The safety data sheet for a similar compound, Isoxazol-5-ylmethyl-methyl-amine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Isoxazol-5-ylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Isoxazol-5-ylmethanamine has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, Isoxazol-5-ylmethanamine can bind to specific proteins, altering their conformation and function, which can impact various cellular processes .

Cellular Effects

Isoxazol-5-ylmethanamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Isoxazol-5-ylmethanamine can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . It also affects gene expression by modulating transcription factors such as NF-κB, which plays a critical role in inflammatory responses . Furthermore, Isoxazol-5-ylmethanamine can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of Isoxazol-5-ylmethanamine involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, influencing their activity. For instance, Isoxazol-5-ylmethanamine has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s overall effects on cellular function and physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoxazol-5-ylmethanamine can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that Isoxazol-5-ylmethanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to Isoxazol-5-ylmethanamine has been associated with changes in cellular function, such as altered cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of Isoxazol-5-ylmethanamine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and reduced inflammation . At higher doses, Isoxazol-5-ylmethanamine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Isoxazol-5-ylmethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, Isoxazol-5-ylmethanamine has been shown to inhibit the activity of glycolytic enzymes, leading to reduced glucose metabolism and altered energy production . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of Isoxazol-5-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, influencing its intracellular concentration and localization . Additionally, Isoxazol-5-ylmethanamine can bind to specific proteins, facilitating its distribution within different cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s overall bioavailability and efficacy.

Subcellular Localization

Isoxazol-5-ylmethanamine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, Isoxazol-5-ylmethanamine can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . These subcellular localization patterns are critical for understanding the compound’s overall effects on cellular function and physiology.

Eigenschaften

IUPAC Name |

1,2-oxazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNWFDBANWIYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593807 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401647-18-5 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)

![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)